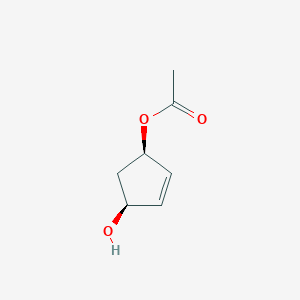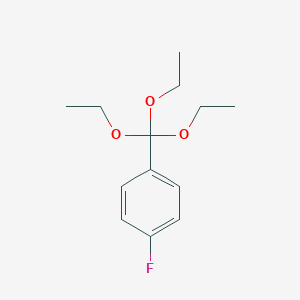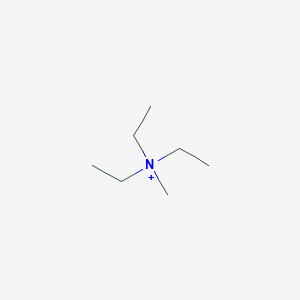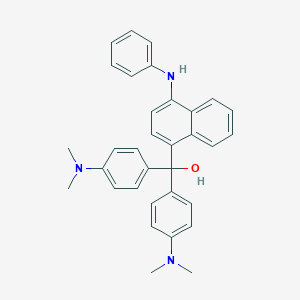
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Descripción general
Descripción
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, also known as (1S,4R)-cis-4-acetoxy-2-cyclopentene-1-ol, is a cyclopentenol acetate derivative with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its chemical structure consists of a cyclopentane ring with two oxygen atoms and an acetoxy group. This compound has been studied extensively in recent years due to its potential as a pharmaceutical agent, as well as its ability to be used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Bartlett’s Brefeldin Intermediate
This compound can be used as a reactant in the total synthesis of Bartlett’s brefeldin intermediate . Brefeldin is a metabolite of fungi that has been found to have antiviral properties.
Preparation of Spinosyn A Analogs
Spinosyn A is a natural insecticide with a unique mode of action, and this compound can be used in the synthesis of its analogs . These analogs could potentially have improved insecticidal properties.
Synthesis of (+)-7-deaza-5’-noraristeromycin
This compound can be used in the synthesis of (+)-7-deaza-5’-noraristeromycin , a modified nucleoside with potential antiviral activity.
Synthesis of (±) Strychnine and the Wieland-Gumlich Aldehyde
Strychnine is a highly toxic, colorless crystalline alkaloid used as a pesticide, particularly for killing small vertebrates such as birds and rodents. This compound can be used in the synthesis of (±) strychnine and the Wieland-Gumlich aldehyde .
Intermediate in Organic Synthesis
“(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate” is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used to prepare (1R,4S)-4-hydroxycyclopent-2-en-1-essigsaeure-methylester by reacting with 1,3-dimethyl-imidazolidin-2-one .
Catalyst in Directed Oxygen-Transfer Processes
This compound can be used as a catalyst in directed oxygen-transfer processes . It can be used in the synthesis of novel manganese-containing heteropolyanions, which can be applied in regioselective epoxidation of dienes with hydrogen peroxide .
Propiedades
IUPAC Name |
[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436209 | |
| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
CAS RN |
60410-16-4, 60410-18-6 | |
| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate in pharmaceutical research?
A1: (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate is considered a valuable chiral building block in pharmaceutical research. [] Its specific stereochemistry makes it a crucial starting material for synthesizing complex molecules with potential therapeutic applications.
Q2: Can you describe an efficient method for synthesizing (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?
A2: Researchers have successfully synthesized (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate through enzymatic desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435®, a commercially available immobilized form of Candida antarctica lipase B. [] This method offers advantages such as high enantioselectivity and the ability to obtain the desired enantiomer.
Q3: Are there alternative synthesis routes for (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?
A3: Yes, an alternative approach involves the photo-oxidation of cyclopentadiene followed by enzymatic resolution. [] This method leverages continuous flow chemistry for enhanced efficiency and scalability. Pfizer, in collaboration with Syncom, has successfully employed this strategy for the large-scale production of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate.
Q4: Has the use of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate been explored in other research areas?
A4: While primarily recognized as a pharmaceutical building block, the unique structural features of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate might hold potential in other research areas. Further investigations are necessary to explore its applicability in diverse scientific disciplines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)








